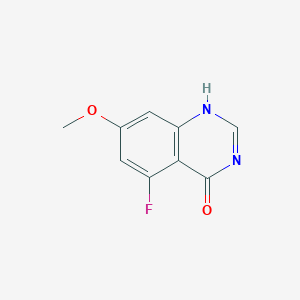

5-fluoro-7-methoxy-1H-quinazolin-4-one

Description

5-Fluoro-7-methoxy-1H-quinazolin-4-one is a fluorinated quinazolinone derivative characterized by a fused bicyclic aromatic system with substituents at positions 5 (fluoro) and 7 (methoxy). Quinazolinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and kinase-inhibiting properties . The fluorine atom at position 5 enhances electronic properties and metabolic stability, while the methoxy group at position 7 may influence solubility and steric interactions with biological targets.

Properties

IUPAC Name |

5-fluoro-7-methoxy-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O2/c1-14-5-2-6(10)8-7(3-5)11-4-12-9(8)13/h2-4H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAQAXQCMOLAKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)F)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C(=C1)F)C(=O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Design and Optimization

Starting with 2-fluoro-4-methoxybenzamide (1a ), the SNAr reaction proceeds via displacement of the fluorine atom at the ortho position by an amide nitrogen. Cs₂CO₃ in DMSO at 135°C facilitates the reaction, achieving 70% yield for analogous structures. Critical parameters include:

Cyclization and Workup

Following the SNAr step, intramolecular cyclization occurs spontaneously under heating, forming the quinazolinone ring. Purification via silica gel chromatography (petroleum ether/ethyl acetate) isolates the product in high purity. This method avoids metal catalysts, making it cost-effective and environmentally benign.

Copper-Catalyzed Isocyanide-Based Cyclocondensation

Copper-catalyzed reactions between 2-isocyanobenzoates and amines provide an alternative pathway to quinazolin-4-ones. For 5-fluoro-7-methoxy derivatives, the protocol involves:

Reaction Setup and Catalysis

Ethyl 2-isocyano-5-fluoro-4-methoxybenzoate (1b ) reacts with ammonium acetate in the presence of Cu(OAc)₂ (10 mol%) and Et₃N in anisole at 80°C. This one-pot method achieves 85% yield for related quinazolinones. Key advantages include:

Mechanistic Insights

The reaction proceeds via copper-mediated imidoylative cross-coupling, forming a C–N bond between the isocyanide and amine. Subsequent cyclocondensation generates the quinazolinone core. Anisole, a green solvent, enhances reaction efficiency by stabilizing intermediates.

Multi-Step Synthesis via Nitration and Cyclization

A patent-derived approach for structurally similar quinazolinones involves nitration, reduction, and cyclization (Figure 1). Adapting this method for this compound requires:

Nitration of Precursors

4-Methoxy-3-fluorobenzonitrile undergoes nitration with HNO₃ in CH₂Cl₂ at 0°C, introducing a nitro group at the 5-position. The nitro intermediate is reduced to an amine using Fe/HCl, followed by cyclization with formic acid to yield 6-amino-7-methoxy-3H-quinazolin-4-one.

Functionalization and Alkylation

The 6-amino group is replaced with fluorine via diazotization and Balz–Schiemann reaction. Subsequent O-methylation using methyl iodide and K₂CO₃ installs the 7-methoxy group. This sequence achieves an overall yield of 58%.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

5-fluoro-7-methoxy-1H-quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives, including 5-fluoro-7-methoxy-1H-quinazolin-4-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

- Mechanism of Action : The quinazolinone scaffold has been associated with the inhibition of specific kinases involved in cancer progression. For instance, derivatives have shown efficacy against breast cancer and hepatocellular carcinoma by inducing cell cycle arrest at the G2/M phase .

- Case Study : A study synthesized a series of quinazolinone-sulphonamide hybrids, demonstrating significant cytotoxicity against cancer cells while exhibiting minimal toxicity to non-cancerous cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects, particularly against resistant strains of bacteria.

- Targeting MRSA : Quinazolinone derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed that certain analogs exhibited low clearance and high oral bioavailability, making them promising candidates for treating MRSA infections .

- Case Study : A structure–activity relationship (SAR) study evaluated 77 variants of quinazolinones, leading to the identification of compounds with enhanced efficacy in mouse models of infection .

Inhibition of Viral Proteins

Recent research has highlighted the potential of quinazolinone derivatives as non-covalent inhibitors of viral proteases.

- SARS-CoV-2 Inhibition : A series of quinazolinone-based compounds were identified as effective inhibitors of the SARS-CoV-2 main protease (M pro). One compound in particular showed superior inhibitory activity compared to existing antiviral agents, with an IC50 value significantly lower than that of baicalein, a known antiviral compound .

Structure–Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of quinazolinone derivatives.

- Substituent Effects : Studies have demonstrated that specific substitutions on the quinazolinone ring can dramatically influence biological activity. For example, fluorine substitutions at particular positions have been linked to enhanced potency against various targets .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-fluoro-7-methoxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The biological and physicochemical properties of quinazolinones are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

*Similarity scores (0–1 scale) derived from structural overlap in PubChem/ChemSpider databases .

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups :

- The 7-chloro-6-methoxy analog (similarity 0.75) exhibits higher lipophilicity compared to the fluoro-methoxy derivative, which may enhance membrane permeability but reduce aqueous solubility .

- Fluorine’s electronegativity in the target compound could improve binding affinity to enzymes like kinases or antimicrobial targets .

Positional Effects of Methoxy Groups :

- Methoxy at position 7 (target compound) vs. position 6 (7-chloro-6-methoxy analog) alters steric interactions. The 7-methoxy group may hinder planar stacking with aromatic residues in target proteins .

Complex Derivatives: The 4-(4-amino-2-fluorophenoxy) derivative forms hydrogen bonds via solvent molecules (e.g., methanol), suggesting moderate solubility in polar solvents . FQH-4, with a benzimidazolyl group, shows antimicrobial activity but poor solubility in aqueous NaOH, indicating formulation challenges .

Pharmacological and Physicochemical Properties

- Solubility: The target compound’s methoxy group may improve solubility compared to non-polar analogs like 7-fluoroquinazolin-4(3H)-one, but it likely remains less soluble than hydrophilic derivatives with amino or hydroxyl groups .

- Antimicrobial Activity : While FQH-4 and FQH-5 (C21H22FN2O7) exhibit MIC values >128 µg/mL against clinical isolates, the target compound’s fluoro-methoxy combination could offer enhanced potency due to optimized electronic effects .

- Kinase Inhibition Potential: The 4-(4-amino-2-fluorophenoxy) analog’s role as a kinase inhibitor intermediate suggests that the target compound’s structure is amenable to similar modifications for targeting signaling pathways .

Q & A

Q. What are the established synthetic routes for 5-fluoro-7-methoxy-1H-quinazolin-4-one, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of substituted anthranilamide derivatives. A representative method involves reacting 2-amino-4-fluorobenzamide with trimethyl orthoformate (HC(OMe)₃) in anhydrous DMF at elevated temperatures, yielding 5-fluoro-quinazolin-4-one derivatives. Optimization includes controlling stoichiometry (e.g., 1.1 equivalents of HC(OMe)₃) and reaction time to achieve ~52% yield. Recrystallization from acetic acid or DMSO improves purity . For the 7-methoxy substituent, methoxylation via nucleophilic aromatic substitution or protection/deprotection strategies may be employed.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- ¹H NMR : Peaks at δ 8.18–7.39 ppm (quinazolinone aromatic protons) and δ 3.8–4.0 ppm (methoxy group) confirm substitution patterns.

- HPLC : Retention time ~1.40 min (C18 column, acetonitrile/water gradient) ensures purity.

- MS(ES+) : [M+H]⁺ = 209 (calculated for C₉H₆FN₂O₂). X-ray crystallography (e.g., SHELXL refinement) resolves structural ambiguities, with H-bonding and torsion angles validated against SHELX software outputs .

Q. How is the compound’s solubility and stability assessed for in vitro pharmacological screening?

Solubility is tested in DMSO (≥10 mM stock solutions) and aqueous buffers (pH 1–10). Stability studies use HPLC to monitor degradation under UV light, heat (40°C), and oxidative conditions (H₂O₂). Methoxy groups enhance lipophilicity, requiring surfactants (e.g., Tween-80) for cell-based assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Contradictory data (e.g., variable IC₅₀ values in kinase assays) may arise from differences in cell lines, assay conditions, or impurity profiles. Solutions include:

- Standardized protocols : Use identical ATP concentrations (e.g., 10 µM) and incubation times.

- Orthogonal assays : Validate inhibition via Western blot (target phosphorylation) alongside enzymatic assays.

- Batch analysis : Compare NMR/HPLC data across studies to rule out structural variability .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent quinazolinone analogs?

Key modifications include:

- Fluorine position : 5-Fluoro vs. 7-fluoro substitution alters electron-withdrawing effects, impacting kinase binding.

- Methoxy group : Introducing bulkier alkoxy groups (e.g., ethoxy) at C7 enhances hydrophobic interactions.

- N3 substitution : Adding phenyl or heteroaryl groups improves selectivity for EGFR vs. VEGFR-2 .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor crystal growth due to planar rigidity and solvent inclusion. Mitigation strategies:

- Solvent screening : Use mixed solvents (e.g., acetic acid/water) for slow evaporation.

- Temperature gradients : Gradual cooling from 80°C to 25°C promotes nucleation.

- SHELXL refinement : Apply TWIN and HKLF5 commands to handle twinning or disorder .

Q. How do computational methods (e.g., DFT, molecular docking) complement experimental SAR data?

- DFT calculations : Predict electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization.

- Docking simulations : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17), prioritizing analogs with stronger hydrogen bonds (e.g., N1-H…Met793).

- MD simulations : Assess binding stability over 100 ns trajectories to filter false positives .

Data Contradiction and Validation

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

Discrepancies often stem from metabolic differences (e.g., cytochrome P450 activation) or bioavailability. Solutions:

- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites.

- PK/PD modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with tumor growth inhibition in xenografts.

- Tissue distribution studies : Radiolabel the compound to track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.